molecular formula C13H12BrN3 B14535741 Pyridinium, 4-amino-1-[(3-cyanophenyl)methyl]-, bromide CAS No. 62455-94-1

Pyridinium, 4-amino-1-[(3-cyanophenyl)methyl]-, bromide

Cat. No.: B14535741
CAS No.: 62455-94-1
M. Wt: 290.16 g/mol
InChI Key: SRZMHBJFURELAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridinium, 4-amino-1-[(3-cyanophenyl)methyl]-, bromide is a quaternary pyridinium salt. These compounds are known for their diverse applications, particularly in the fields of chemistry, biology, and industry. Pyridinium salts are cationic surfactants, which means they have a positive charge and can interact with negatively charged surfaces, making them useful in various applications .

Preparation Methods

The synthesis of pyridinium salts typically involves the reaction of pyridine with an alkylating agent. For Pyridinium, 4-amino-1-[(3-cyanophenyl)methyl]-, bromide, the synthetic route involves the reaction of 4-aminopyridine with 3-cyanobenzyl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the product is purified through recrystallization .

Industrial production methods for pyridinium salts often involve large-scale reactions in batch reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and continuous flow reactors can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Pyridinium, 4-amino-1-[(3-cyanophenyl)methyl]-, bromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically leads to the formation of pyridine N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced pyridinium derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the bromide ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.

Scientific Research Applications

Pyridinium, 4-amino-1-[(3-cyanophenyl)methyl]-, bromide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Pyridinium, 4-amino-1-[(3-cyanophenyl)methyl]-, bromide involves its interaction with cellular membranes. The positively charged pyridinium ion interacts with the negatively charged components of the cell membrane, leading to disruption of membrane integrity. This results in increased permeability and eventual cell lysis. The compound may also inhibit specific enzymes or proteins within the cell, contributing to its antimicrobial activity .

Comparison with Similar Compounds

Pyridinium, 4-amino-1-[(3-cyanophenyl)methyl]-, bromide can be compared with other quaternary pyridinium salts such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it suitable for a wide range of applications.

Properties

CAS No.

62455-94-1

Molecular Formula

C13H12BrN3

Molecular Weight

290.16 g/mol

IUPAC Name

3-[(4-aminopyridin-1-ium-1-yl)methyl]benzonitrile;bromide

InChI

InChI=1S/C13H11N3.BrH/c14-9-11-2-1-3-12(8-11)10-16-6-4-13(15)5-7-16;/h1-8,15H,10H2;1H

InChI Key

SRZMHBJFURELAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C#N)C[N+]2=CC=C(C=C2)N.[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.